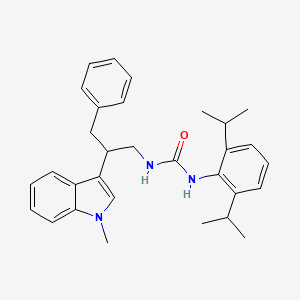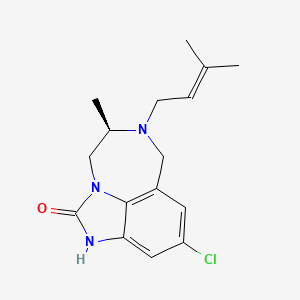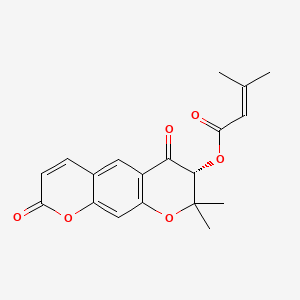![molecular formula C18H45N5O4 B12774140 N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, reaction products with N1-(2-(dimethylamino)ethyl)-N2-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N1,N2-dimethyl-1,2-ethanediamine, formate (salt) is a complex chemical compound formed through the reaction of 1,2-ethanediol with a specific diamine and formate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of 1,2-ethanediol with N1-(2-(dimethylamino)ethyl)-N2-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N1,N2-dimethyl-1,2-ethanediamine in the presence of formate salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and quality. The use of advanced technologies and equipment can help in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, reaction products with N1-(2-(dimethylamino)ethyl)-N2-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N1,N2-dimethyl-1,2-ethanediamine, formate (salt) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,2-Ethanediol, reaction products with N1-(2-(dimethylamino)ethyl
Properties
Molecular Formula |
C18H45N5O4 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid |
InChI |
InChI=1S/C15H37N5.C2H6O2.CH2O2/c1-16(2)8-10-18(5)12-14-20(7)15-13-19(6)11-9-17(3)4;3-1-2-4;2-1-3/h8-15H2,1-7H3;3-4H,1-2H2;1H,(H,2,3) |
InChI Key |
LLWXLWLMZJKVDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCN(C)CCN(C)CCN(C)C.C(CO)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



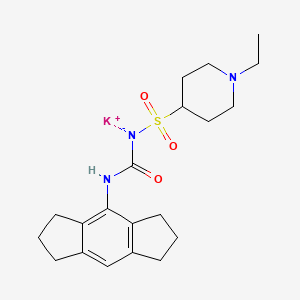
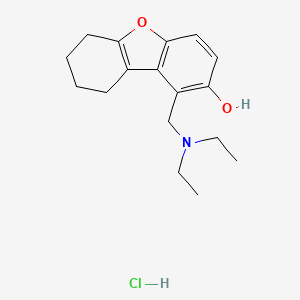


![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
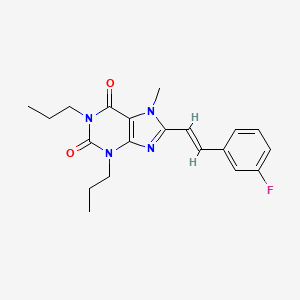
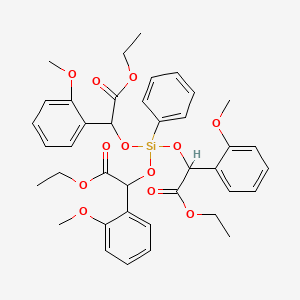
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
